4,4'-Methylenebis(2,6-dimethylphenol)
Overview
Description
4,4’-Methylenebis(2,6-dimethylphenol): is an organic compound with the molecular formula C17H20O2 . It is a bisphenol derivative, characterized by two phenol groups connected by a methylene bridge. This compound is known for its applications in polymer chemistry and material science due to its structural properties.
Mechanism of Action
Target of Action
4,4’-Methylenebis(2,6-dimethylphenol) is a unique chemical compound with the molecular formula C17H20O2
Mode of Action
It’s structurally related to phenolic compounds, which are known for their antioxidant properties .
Result of Action
Structurally similar phenolic compounds are known to exhibit antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Methylenebis(2,6-dimethylphenol) can be synthesized through the condensation reaction of 2,6-dimethylphenol with formaldehyde. The reaction typically occurs in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction conditions include:
Temperature: 60-80°C
Reaction Time: Several hours to ensure complete condensation
Catalyst: Acidic medium to facilitate the reaction
Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis(2,6-dimethylphenol) follows similar synthetic routes but on a larger scale. The process involves:
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions
Purification: Crystallization or distillation to obtain the pure compound
Quality Control: Ensuring the product meets the required purity standards for its intended applications
Chemical Reactions Analysis
Types of Reactions: 4,4’-Methylenebis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Scientific Research Applications
4,4’-Methylenebis(2,6-dimethylphenol) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Material Science: Incorporated into materials to enhance thermal stability and mechanical properties.
Biological Studies: Investigated for its potential antioxidant properties due to the phenolic groups.
Industrial Applications: Utilized in the production of epoxy resins, adhesives, and coatings.
Comparison with Similar Compounds
Bisphenol A: Another bisphenol derivative with similar applications in polymer chemistry but with different structural properties.
Bisphenol F: Known for its use in epoxy resins and coatings, offering different mechanical properties compared to 4,4’-Methylenebis(2,6-dimethylphenol).
Bisphenol S: Used as an alternative to Bisphenol A in various applications, providing different thermal and chemical stability.
Uniqueness: 4,4’-Methylenebis(2,6-dimethylphenol) is unique due to its specific structural arrangement, which imparts distinct thermal and mechanical properties. Its ability to undergo various chemical reactions and its applications in high-performance materials make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
4-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h5-8,18-19H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZWZMUXHALBCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC2=CC(=C(C(=C2)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063820 | |
Record name | Bis(3,5-dimethyl-4-hydroxyphenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Phenol, 4,4'-methylenebis[2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5384-21-4 | |
Record name | Bis(3,5-dimethyl-4-hydroxyphenyl)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5384-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Methylenebis(2,6-dimethylphenol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005384214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-xylenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4,4'-methylenebis[2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(3,5-dimethyl-4-hydroxyphenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenedi-2,6-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-Methylenebis(2,6-dimethylphenol) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH6FV2EG7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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